N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, also known as QNZ-46, is a small-molecule inhibitor that has been widely used in scientific research due to its potential therapeutic applications. QNZ-46 has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of interest in the field of medicinal chemistry due to its structural similarity to various bioactive quinoxaline derivatives. Research efforts have focused on synthesizing and evaluating its analogs for potential biological activities. For instance, studies have synthesized quinoxaline derivatives and assessed them for inotropic activity, which measures the force of heart muscle contractions. Some derivatives have shown favorable activity compared to standard drugs, indicating potential applications in heart-related conditions (Liu et al., 2009).
Pharmacological Evaluation
In the realm of neuropsychiatric disorders, compounds structurally related to N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide have been explored as modulators of neurotransmitter receptors. For example, research on CX516, a quinoxalin-6-ylcarbonyl)piperidine derivative, as a single agent for treating schizophrenia has provided insights into the therapeutic potential of quinoxaline derivatives in managing schizophrenia symptoms, although the results were inconclusive (Marenco et al., 2002).
Anti-inflammatory Properties
The exploration of quinoxaline derivatives for anti-inflammatory properties has led to the identification of potent ligands for human histamine H4 receptors, indicating potential applications in treating inflammatory conditions. Compounds with specific structural features have shown significant anti-inflammatory effects in vivo, suggesting a promising direction for the development of new anti-inflammatory drugs (Smits et al., 2008).
Antimicrobial and Antituberculosis Activity
Quinoxaline derivatives have also been studied for their antimicrobial properties. Research into quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains has highlighted the potential of these compounds as new drugs for antimicrobial chemotherapy. The minimum inhibitory concentration (MIC) values obtained for active compounds suggest their effectiveness in eliminating bacterial strains, indicating potential applications in addressing antimicrobial resistance challenges (Vieira et al., 2014).
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-16-6-8-17(9-7-16)14-24-22(27)18-10-12-26(13-11-18)21-15-23-19-4-2-3-5-20(19)25-21/h2-9,15,18H,10-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUFHUHVRYTSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.